molecular formula C17H25N3O3S B4024517 [1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone

[1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone

Cat. No.: B4024517
M. Wt: 351.5 g/mol
InChI Key: GPZMYILWMOXBCY-UHFFFAOYSA-N
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Description

[1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone: is a complex organic compound that features both piperidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine and piperazine intermediates, followed by their coupling through a sulfonylation reaction. The reaction conditions often require the use of strong acids or bases, and the process may be facilitated by catalysts to improve yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and pH, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

[1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically under anhydrous conditions.

    Substitution: Halogenated reagents, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

[1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer unique chemical and biological properties. Its dual piperidine and piperazine rings, coupled with the benzenesulfonyl group, make it a versatile compound for various applications.

Properties

IUPAC Name

[1-(benzenesulfonyl)piperidin-2-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-18-11-13-19(14-12-18)17(21)16-9-5-6-10-20(16)24(22,23)15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZMYILWMOXBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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